molecular formula C11H11BrN2O3 B14783451 Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate

Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate

Cat. No.: B14783451
M. Wt: 299.12 g/mol
InChI Key: JLPRDUARBMPJMP-UHFFFAOYSA-N
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Description

Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate is a chemical compound with the molecular formula C12H13BrN2O3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate typically involves the bromination of a quinoxaline derivative followed by esterification. One common method starts with the bromination of 3-oxo-1,2,3,4-tetrahydroquinoxaline using bromine in an organic solvent such as acetic acid. The resulting brominated intermediate is then reacted with methyl acetate in the presence of a base like sodium hydroxide to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors might be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted quinoxaline derivatives.

    Reduction: Formation of hydroxylated quinoxaline derivatives.

    Oxidation: Formation of quinoxaline derivatives with additional functional groups.

Scientific Research Applications

Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate: Another brominated quinoxaline derivative with similar structural features.

    Quinoxaline Derivatives: Compounds with variations in the substituents on the quinoxaline ring.

Uniqueness

Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and ester group make it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

methyl 2-(7-bromo-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate

InChI

InChI=1S/C11H11BrN2O3/c1-17-10(15)5-9-11(16)14-7-3-2-6(12)4-8(7)13-9/h2-4,9,13H,5H2,1H3,(H,14,16)

InChI Key

JLPRDUARBMPJMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(=O)NC2=C(N1)C=C(C=C2)Br

Origin of Product

United States

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